4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride
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Overview
Description
4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 g/mol . This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and an amino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of sulfur and an appropriate catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with strict control over reaction conditions to ensure consistency and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione: This compound shares a similar bicyclic structure but contains a bromomethyl group instead of an amino group.
2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid: This compound has a carboxylic acid group and a similar bicyclic structure.
Uniqueness
4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of derivatives and the study of enzyme interactions .
Biological Activity
4-Amino-2λ6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies, case reports, and research findings that highlight its pharmacological properties.
- Chemical Formula : C₇H₁₅ClN₂O₂S
- Molecular Weight : 214.72 g/mol
- CAS Number : 1256785-40-6
The biological activity of 4-Amino-2λ6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride primarily involves interactions with neurotransmitter systems and enzymatic pathways. Preliminary studies suggest that this compound may act as a modulator of glutamate receptors, which are critical in various neurological functions.
In Vitro Studies
- Neurotransmitter Modulation :
- Enzyme Inhibition :
In Vivo Studies
- Behavioral Effects :
- Neuroprotective Effects :
Case Studies
- Case Study on Cognitive Enhancement :
- Case Study on Anxiety Reduction :
Summary of Biological Activities
Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | High (specific studies pending) |
Half-life | 3-5 hours (estimated) |
Metabolism | Hepatic (liver metabolism) |
Excretion | Renal (urine) |
Properties
Molecular Formula |
C5H10ClNO2S |
---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
2,2-dioxo-2λ6-thiabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c6-5-1-4(2-5)9(7,8)3-5;/h4H,1-3,6H2;1H |
InChI Key |
FBTLLCZDAAMWNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CS2(=O)=O)N.Cl |
Origin of Product |
United States |
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